Molecular Weight Advantage of the 5-Methyl Substituent for Downstream Fragment-Based Drug Design
In drug discovery programs operating under Lipinski's Rule of Five constraints, lower molecular weight starting materials are preferred to allow room for growth during lead optimization. The 5-methyl analog (MW 242.7 g/mol, C5H7ClN2O3S2) [1] is the smallest and lightest member of the 2-oxo-2,3-dihydro-1,3,4-thiadiazole sulfonyl chloride series. Direct comparators are the 5-cyclopropyl analog at 268.7 g/mol, the 5-isopropyl analog at 270.8 g/mol, the 5-difluoromethyl analog at 278.7 g/mol, and the 5-trifluoromethyl analog at 296.7 g/mol. The target compound provides researchers with an initial molecular weight advantage of 26–54 g/mol over these analogs, maximizing the available molecular weight budget for subsequent fragment elaboration while retaining a versatile sulfonyl chloride reactive site.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 242.7 g/mol (C5H7ClN2O3S2) |
| Comparator Or Baseline | 5-cyclopropyl: 268.7 g/mol; 5-isopropyl: 270.8 g/mol; 5-difluoromethyl: 278.7 g/mol; 5-trifluoromethyl: 296.7 g/mol |
| Quantified Difference | 26–54 g/mol lower than comparator molecules |
| Conditions | Calculated from molecular formula C5H7ClN2O3S2 vs comparator molecular formulas |
Why This Matters
The lower molecular weight of the 5-methyl analog allows medicinal chemists greater flexibility in adding substituents before exceeding drug-likeness thresholds, making it the optimal starting material for fragment-based discovery programs.
- [1] Kuujia.com. CAS No 2060034-31-1: 2-(5-Methyl-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl)ethane-1-sulfonyl chloride. Product Technical Datasheet. View Source
